Scaffold Saturation Advantage: Fully Reduced Pyrazine Core vs. 3,4-Dihydro Analog
The target compound is a fully saturated hexahydropyrazino[1,2-b]indazol-1-one, whereas its closest structural comparator, 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9), retains one double bond in the pyrazine ring. The saturation difference translates to a molecular weight increase of 4.03 g/mol (191.23 vs. 187.20) and introduces two additional sp³-hybridized carbons . In the broader class of pyrazinoindazole 5-HT₂A antagonists described by Furlotti et al., the lead compound 28 (a 3,4-dihydro derivative) demonstrated potent 5-HT₂A antagonism with >100-fold selectivity over other serotonin subtypes and superior in vivo ocular hypotensive action versus timolol [1]. While direct head-to-head pharmacological data for the hexahydro analog versus compound 28 are not published, the established SAR indicates that pyrazine ring saturation is a critical determinant of receptor affinity and selectivity within this chemotype, making the fully saturated congener a distinct chemical entity for scaffold-hopping or metabolic soft-spot optimization campaigns.
| Evidence Dimension | Structural saturation level (number of sp³ centers in pyrazine ring) |
|---|---|
| Target Compound Data | Fully saturated: 4 sp³ carbons in pyrazine ring (hexahydro); MW = 191.23 g/mol |
| Comparator Or Baseline | 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one: 2 sp³ carbons + 1 C=N double bond; MW = 187.20 g/mol |
| Quantified Difference | Δ MW = +4.03 g/mol; Δ sp³ centers = +2 |
| Conditions | Structural comparison based on chemical formula and IUPAC nomenclature |
Why This Matters
For procurement decisions in SAR campaigns, the fully saturated scaffold provides a distinct chemical starting point with potentially different metabolic stability and off-target profiles compared to the partially saturated analog, which has known potent 5-HT₂A activity.
- [1] Furlotti, G.; Alisi, M. A.; Cazzolla, N.; Ceccacci, F.; Garrone, B.; Gasperi, T.; La Bella, A.; Leonelli, F.; Loreto, M. A.; Magarò, G.; Mangano, G.; Marini Bettolo, R.; Masini, E.; Miceli, M.; Migneco, L. M.; Vitiello, M. Targeting Serotonin 2A and Adrenergic α1 Receptors for Ocular Antihypertensive Agents: Discovery of 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivatives. ChemMedChem 2018, 13 (15), 1597–1607. View Source
